2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
The primary targets of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets by forming an essential hydrogen bond with the kinase hinge region . This interaction results in the inhibition of kinase activity, thereby modulating the phosphorylation state of the substrate proteins .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. These pathways are primarily involved in cell cycle progression, apoptosis, and differentiation . The exact downstream effects depend on the specific kinases that are inhibited and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of kinase activity. This can lead to altered cell cycle progression, apoptosis, and differentiation, depending on the specific kinases that are inhibited .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C
Biochemical Analysis
Biochemical Properties
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine plays a significant role in biochemical reactions, particularly in kinase inhibition. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This process is crucial for regulating various cellular activities. The compound interacts with kinases by inhibiting their activity, which can affect cell signaling pathways and cellular functions .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting kinase activity, the compound can alter the phosphorylation status of proteins, leading to changes in cell signaling and gene expression. This can result in modifications in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with kinases. The compound binds to the active site of the kinase enzyme, preventing the transfer of phosphate groups to substrates. This inhibition can lead to a decrease in the phosphorylation of target proteins, affecting various cellular processes. Additionally, the compound may influence gene expression by altering the activity of transcription factors that are regulated by phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of kinase activity and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as kinase inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular functions, and potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. By inhibiting kinase activity, the compound can alter the phosphorylation status of enzymes involved in metabolic processes, leading to changes in their activity and overall metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several steps:
Cyclization: The initial step often involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyrazine core.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The pyrrolo[2,3-b]pyrazine core can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination, methyl iodide for methylation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Due to its diverse biological activities, it is investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory agents.
Comparison with Similar Compounds
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
- 2-Bromo-5-(4-methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-7-iodo-5-(4-methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.
Properties
IUPAC Name |
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYLZUNWOJNSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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